

Comparing nitration rates of methoxybenzotrile derivatives

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Compound of Interest

Compound Name: *5-Methoxy-4-methyl-2-nitrobenzotrile*

CAS No.: *959137-56-5*

Cat. No.: *B2868901*

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Executive Summary

This guide provides a technical comparison of the nitration rates and regiochemical outcomes for the three isomers of methoxybenzotrile (2-, 3-, and 4-methoxybenzotrile). For researchers in medicinal chemistry and agrochemical synthesis, understanding the interplay between the activating methoxy group (

) and the deactivating nitrile group (

) is critical for process optimization.

Key Findings:

- 4-Methoxybenzotrile exhibits the highest nitration rate and regioselectivity due to cooperative directing effects, yielding 4-methoxy-3-nitrobenzotrile (>90% yield).
- 2-Methoxybenzotrile also displays cooperative effects but is sterically constrained, predominantly yielding 2-methoxy-5-nitrobenzotrile.

- 3-Methoxybenzotrile suffers from competitive (conflicting) directing effects, resulting in significantly slower reaction rates and difficult-to-separate isomeric mixtures (4-nitro and 6-nitro isomers).

Mechanistic Analysis: The "Cooperative vs. Competitive" Framework

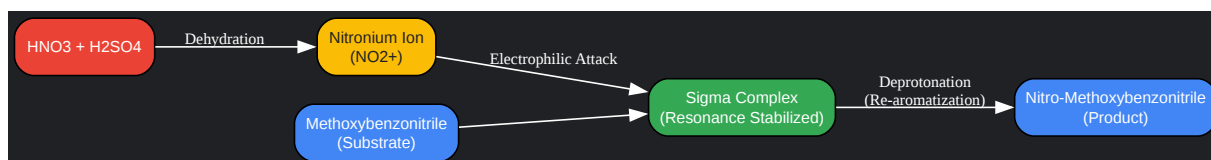
The nitration of methoxybenzotriles is an Electrophilic Aromatic Substitution (

) . The reaction rate and product distribution are governed by the resonance and inductive effects of the substituents.

- Methoxy Group (): Strong activator (resonance donor), directs ortho/para.
- Nitrile Group (): Strong deactivator (induction/resonance withdrawer), directs meta.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the formation of the nitronium ion and the sigma-complex stabilization, which is the rate-determining step.



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Caption: General mechanism of electrophilic aromatic nitration involving nitronium ion generation and sigma complex formation.

Comparative Performance Analysis

The following table summarizes the performance of each isomer under standard mixed-acid nitration conditions (

,
).

Substrate	Electronic Environment	Directing Effect	Relative Rate	Major Product	Yield (Typical)
4-Methoxybenz onitrile	Cooperative(activates pos. 3; directs to pos. 3)	Highly Selective	Fast	4-methoxy-3- nitrobenzoni- trile	90-95%
2-Methoxybenz onitrile	Cooperative(activates pos. 5; directs to pos. 5)	Selective	Fast	2-methoxy-5- nitrobenzoni- trile	85-90%
3-Methoxybenz onitrile	Competitive(activates 2,4,6; deactivates 2,4,6)	Mixed/Poor	Slow	Mixture (4- nitro / 6-nitro)	60-75%

Deep Dive: 4-Methoxybenzotrile (The Gold Standard)

In this isomer, the methoxy group is at position 4 (relative to CN at 1).

- Directing Logic: The methoxy group directs to positions 3 and 5 (ortho to itself). The

group directs to positions 3 and 5 (meta to itself).

- Outcome: Both groups push the incoming electrophile to the same positions. This reinforcement leads to a lowered activation energy, a faster reaction rate, and exceptional purity.

Deep Dive: 3-Methoxybenzonitrile (The Conflict)

In this isomer, the methoxy group is at position 3.^[1]

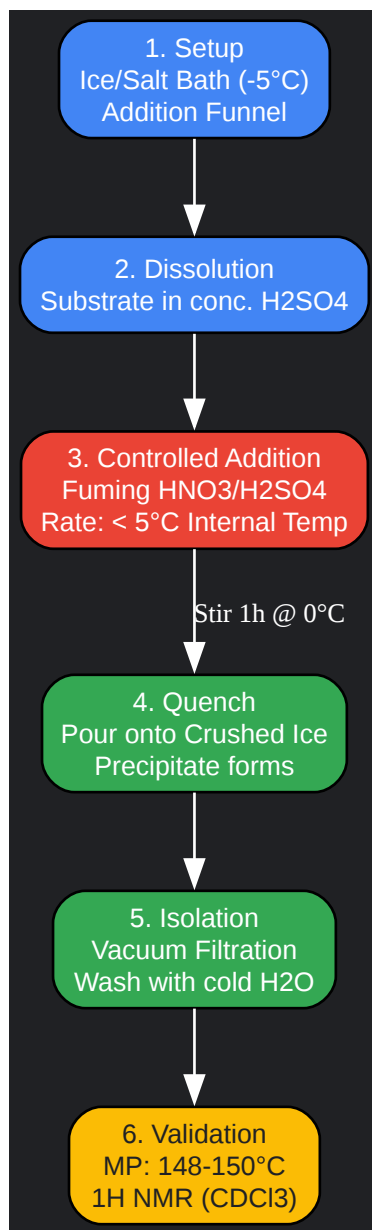
- Directing Logic: The methoxy group activates positions 2, 4, and 6. However, the nitrile group (at position 1) strongly deactivates positions 2, 4, and 6 (ortho/para to itself).
- Outcome: The activator (methoxy) must "fight" the deactivator (nitrile) to place the nitro group.
 - Position 2: Sterically hindered (between two substituents).
 - Position 4: Para to OMe (favored by OMe), but Ortho to CN (disfavored).
 - Position 6: Ortho to OMe (favored by OMe), but Para to CN (disfavored).
- Result: The reaction is significantly slower than the 4-isomer. The product is typically a mixture of the 4-nitro and 6-nitro isomers, requiring chromatographic separation.

Experimental Protocol: Nitration of 4-Methoxybenzonitrile

This protocol is designed as a self-validating system for the high-yield synthesis of 4-methoxy-3-nitrobenzonitrile.

Safety Precaution: Benzonitriles can release toxic vapors. Nitration is exothermic; temperature control is vital to prevent runaway reactions or polynitration.

Workflow Diagram



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Caption: Step-by-step workflow for the regioselective nitration of 4-methoxybenzotrile.

Step-by-Step Procedure

- Preparation: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve 4-methoxybenzotrile (13.3 g, 100 mmol) in concentrated sulfuric acid (40 mL).

- Cooling: Cool the solution to using an ice-salt bath.
- Nitration: Prepare a mixture of fuming nitric acid (4.5 mL, 105 mmol) and concentrated sulfuric acid (10 mL). Add this mixture dropwise to the flask over 30 minutes.
 - Critical Control Point: Do not allow the internal temperature to exceed . Higher temperatures promote dinitration and hydrolysis of the nitrile.
- Reaction: Stir the mixture at for 1 hour. Monitor by TLC (Ethyl Acetate:Hexane 1:4) for the disappearance of starting material.
- Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.
- Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water () to remove residual acid.
- Purification: Recrystallize from ethanol if necessary.
- Characterization (Self-Validation):
 - Melting Point: Expected range .[2]
 - ¹H NMR (CDCl₃): Look for the diagnostic splitting pattern of the 1,2,4-trisubstituted ring. The proton ortho to the nitro group (H₂) will appear as a doublet with a small coupling constant (meta-coupling) around ppm.

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